Tetraphenylcyclopentadienone
Overview
Description
Tetraphenylcyclopentadienone is an organic compound with the formula (C₆H₅)₄C₄CO. It is classified as a cyclic dienone and is known for its dark purple to black crystalline solid appearance. This compound is soluble in organic solvents and serves as a versatile building block for many organic and organometallic compounds .
Mechanism of Action
Target of Action
Tetraphenylcyclopentadienone is an organic compound that primarily targets various organic and organometallic compounds . It serves as a building block in the synthesis of these compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. One key interaction is the Diels-Alder reaction, where the central ring of this compound acts as a diene . This reaction involves the sharing and redistribution of electrons, leading to the formation of new covalent bonds .
Biochemical Pathways
This compound affects the biochemical pathway of the Diels-Alder reaction . This reaction is a method of forming six-membered rings in organic chemistry, and it’s crucial in the synthesis of complex organic compounds . The compound’s interaction with this pathway can lead to the creation of graphene-like molecules, such as coronene .
Pharmacokinetics
It’s worth noting that the compound is a dark purple to black crystalline solid that is soluble in organic solvents , which can influence its distribution and interaction in a chemical reaction environment.
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can react with benzyne to produce 1,2,3,4-tetraphenylnaphthalene, and with diphenylacetylene to produce hexaphenylbenzene . These reactions demonstrate the compound’s ability to facilitate the synthesis of complex organic structures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its reactivity . Additionally, the temperature can also play a role, as certain reactions involving this compound may require heat to proceed .
Biochemical Analysis
Biochemical Properties
Tetraphenylcyclopentadienone plays a significant role in biochemical reactions, particularly in Diels-Alder reactions where it acts as a diene . It interacts with various dienophiles to form complex organic structures. For instance, it reacts with benzyne to produce 1,2,3,4-tetraphenylnaphthalene and with diphenylacetylene to form hexaphenylbenzene . These interactions are crucial for the synthesis of graphene-like molecules and other complex organic compounds .
Cellular Effects
This compound influences various cellular processes, although detailed studies on its cellular effects are limited. It is known to participate in reactions that can affect cell signaling pathways and gene expression. The compound’s ability to form complex structures through Diels-Alder reactions suggests it could potentially influence cellular metabolism and other biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a diene in Diels-Alder reactions . This involves the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules. The compound’s interactions with various dienophiles are facilitated by its planar and conjugated C₅O core, which allows for efficient electron delocalization and bond formation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, unlike its parent compound cyclopentadienone, which rapidly dimerizes . This stability makes it a reliable reagent for long-term studies and reactions. Detailed studies on its degradation and long-term effects on cellular function are still needed.
Metabolic Pathways
This compound is involved in metabolic pathways that include Diels-Alder reactions with various dienophiles . These reactions are crucial for the synthesis of complex organic molecules, which can impact metabolic flux and metabolite levels. The compound’s interactions with enzymes and cofactors in these pathways are essential for its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylcyclopentadienone can be synthesized through a double aldol condensation reaction involving benzil and dibenzyl ketone in the presence of a basic catalyst such as sodium ethoxide . The reaction typically involves heating the mixture to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction mixture is often refluxed to ensure complete reaction, and the product is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylcyclopentadienone undergoes various chemical reactions, including:
Diels-Alder Reactions: The central ring can act as a diene in Diels-Alder reactions with various dienophiles.
Aromatization Reactions: It can serve as an effective alternative to DDQ in the aromatization of porphyrins.
Common Reagents and Conditions:
Diels-Alder Reactions: Common reagents include benzyne and diphenylacetylene.
Aromatization Reactions: Reagents such as porphyrins are used, and the reactions are conducted under controlled conditions to ensure complete aromatization.
Major Products Formed:
- 1,2,3,4-Tetraphenylnaphthalene
- Hexaphenylbenzene
- Aromatized Porphyrins
Scientific Research Applications
Tetraphenylcyclopentadienone has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for synthesizing complex organic molecules and graphene-like structures .
- Biology: Its derivatives are studied for their potential biological activities.
- Medicine: Research is ongoing to explore its potential use in drug development.
- Industry: It is used in the production of optoelectronic devices such as light-emitting diodes and field-effect transistors .
Comparison with Similar Compounds
- Cyclopentadienone
- Hexaphenylbenzene
- 1,2,3,4-Tetraphenylnaphthalene
Comparison: Tetraphenylcyclopentadienone is unique due to its stability at room temperature, unlike cyclopentadienone, which rapidly dimerizes . Its ability to form stable adducts in Diels-Alder reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPSDNOLCVGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060059 | |
Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-33-4 | |
Record name | 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraphenylcyclopentadienone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylcyclopentadienone | |
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Record name | Tetraphenylcyclopentadienone | |
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Record name | Tetraphenylcyclopentadienone | |
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Record name | 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- | |
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Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
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Record name | Tetraphenylcyclopentadienone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Tetraphenylcyclopentadienone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetraphenylcyclopentadienone?
A1: The molecular formula of this compound is C29H20O, and its molecular weight is 388.44 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy. For instance, 1H NMR spectroscopy can confirm the compound's identity by analyzing the distinct proton signals from the phenyl rings []. X-ray crystallography has also been instrumental in determining its nonplanar structure and bond lengths, which help explain its reactivity [, ].
Q3: Why is this compound intensely colored?
A3: The intense purple color arises from the conjugated π-electron system within its structure. This conjugation allows for electronic transitions that absorb light in the visible region of the electromagnetic spectrum, resulting in the observed color. Specifically, transitions between π and π* orbitals are responsible for the strong absorption bands observed in the UV-vis spectra of this compound derivatives [, ].
Q4: What is the Diels-Alder reaction, and how is this compound used in this context?
A4: The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile, leading to the formation of a six-membered ring. this compound acts as a highly reactive dienophile in this reaction due to its electron-deficient nature. It readily reacts with various dienes, such as maleimides, to yield phenylated dihydrophthalimides and phthalimides []. This reaction is widely employed in organic synthesis for constructing complex cyclic structures [, , ].
Q5: How does this compound interact with singlet oxygen?
A5: this compound acts as a chemical trap for singlet oxygen (1O2), a highly reactive species [, ]. This interaction can be utilized to study the generation and reactivity of singlet oxygen in various chemical and photochemical processes [, ]. For example, it has been used to investigate the efficiency of different dyes in producing singlet oxygen for cellulose degradation [].
Q6: Can this compound form complexes with metals?
A6: Yes, this compound can act as a ligand and form complexes with various transition metals, including ruthenium, rhodium, and molybdenum [, , ]. These complexes exhibit diverse structural features and reactivity patterns, making them valuable for studying metal-ligand interactions and developing new catalytic systems.
Q7: How is this compound used in the synthesis of graphene nanoribbons?
A7: this compound serves as a precursor for cove graphene nanoribbons (cGNRs) []. Through a Diels-Alder copolymerization strategy, it can be used to create defined nanostructures with potential applications in nanoelectronics and materials science [].
Q8: How is computational chemistry used to study this compound and its derivatives?
A8: Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are used to predict and understand the properties of this compound and its derivatives. These calculations provide insights into electronic structures, molecular geometries, and electronic transitions, which can help to explain experimental observations like UV-Vis absorption spectra and reactivity patterns [, ].
Q9: How does the structure of this compound influence its activity and properties?
A9: The structure of this compound significantly influences its reactivity and properties. For example, the four phenyl groups provide steric hindrance, which can impact its reactivity in Diels-Alder reactions, influencing both regioselectivity and stereoselectivity. Additionally, modifying the substituents on the phenyl rings can alter the electronic properties of the molecule, affecting its HOMO-LUMO gap and influencing its color and redox properties [, ].
Q10: What are some other interesting reactions involving this compound?
A10: this compound participates in a variety of other reactions beyond the Diels-Alder reaction. These include photochemical reactions, leading to the formation of products like dibenzoylstilbenes and phenanthrenes [], and reactions with phosphorus-containing compounds, yielding diverse organophosphorus derivatives [, , ]. It can also be used as a trapping agent for reactive intermediates like benzyne, providing insights into reaction mechanisms [, , , , , ].
Q11: What are some potential applications of this compound in material science?
A11: Beyond its use as a building block for graphene nanoribbons, this compound derivatives have shown promise in developing new materials with interesting optical and electronic properties [, ]. For example, it has been incorporated into polyimides, resulting in black polyimides with potential applications in optoelectronic devices [].
Q12: How can I synthesize this compound?
A12: this compound can be synthesized through a classic double aldol condensation reaction between benzil and dibenzyl ketone. This reaction can be performed using conventional heating or, more recently, under microwave irradiation, which offers a faster and potentially more efficient synthetic route [].
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